molecular formula C18H18N2O3 B353451 N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 827001-36-5

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No. B353451
M. Wt: 310.3g/mol
InChI Key: SJZBLZQPFPIUBK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as DMOX, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It belongs to the class of benzoxazole derivatives and has a molecular formula of C20H19NO3.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the condensation of 2-aminobenzoic acid with 2,5-dimethylbenzaldehyde to form 2-(2,5-dimethylphenyl)benzoxazole. This intermediate is then reacted with acetyl chloride to form 2-(2,5-dimethylphenyl)-3-acetylbenzoxazole, which is subsequently reacted with 3-aminopropionamide to yield the final product.

Starting Materials
2-aminobenzoic acid, 2,5-dimethylbenzaldehyde, acetyl chloride, 3-aminopropionamide

Reaction
Step 1: Condensation of 2-aminobenzoic acid with 2,5-dimethylbenzaldehyde in the presence of an acid catalyst to form 2-(2,5-dimethylphenyl)benzoxazole., Step 2: Reaction of 2-(2,5-dimethylphenyl)benzoxazole with acetyl chloride in the presence of a base to form 2-(2,5-dimethylphenyl)-3-acetylbenzoxazole., Step 3: Reaction of 2-(2,5-dimethylphenyl)-3-acetylbenzoxazole with 3-aminopropionamide in the presence of a base to form N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.

Mechanism Of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been found to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.

Biochemical And Physiological Effects

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. It has also been found to have antioxidant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, including:
1. Further studies on its potential as an anticancer agent, particularly in combination with other chemotherapy drugs.
2. Studies on its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
3. Development of new methods for synthesizing N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide that are more efficient and cost-effective.
4. Studies on its potential as a fluorescent probe for metal ions and as a photosensitizer for photodynamic therapy.
5. Development of new applications for N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in environmental science, particularly in the detection of heavy metal ions in water.
In conclusion, N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. Further research is needed to fully explore its potential applications and to develop new methods for synthesizing and using N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
In materials science, N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been studied for its potential as a fluorescent probe for metal ions and as a photosensitizer for photodynamic therapy. In environmental science, N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been studied for its potential as a sensor for detecting heavy metal ions in water.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-7-8-13(2)14(11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZBLZQPFPIUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

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